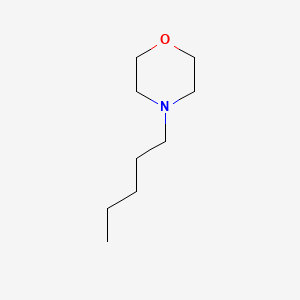

Morpholine, 4-pentyl-

CAS No.: 2937-98-6

Cat. No.: VC19752354

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2937-98-6 |

|---|---|

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.25 g/mol |

| IUPAC Name | 4-pentylmorpholine |

| Standard InChI | InChI=1S/C9H19NO/c1-2-3-4-5-10-6-8-11-9-7-10/h2-9H2,1H3 |

| Standard InChI Key | IERWMZNDJGYCIA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCN1CCOCC1 |

Introduction

Chemical and Physical Properties

Morpholine, 4-pentyl- is classified as a morpholine derivative with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol. The compound exists as a colorless liquid at room temperature, emitting a distinct odor characteristic of amine-containing compounds. Its physical state and solubility profile are influenced by the pentyl group, which enhances lipophilicity compared to unsubstituted morpholine.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.25 g/mol |

| Physical State | Colorless liquid |

| Functional Groups | Amine, ether |

| Lipophilicity (LogP) | Estimated >2 (based on pentyl chain) |

The compound’s vapor pressure and boiling point remain unspecified in available literature, though its liquid state suggests moderate volatility. Solubility in polar solvents like water is likely limited due to the hydrophobic pentyl chain, aligning with trends observed in analogous morpholine derivatives .

Synthesis and Manufacturing

The synthesis of morpholine, 4-pentyl- primarily involves alkylation reactions. A standard method entails reacting morpholine with pentyl halides (e.g., 1-bromopentane) under basic conditions, facilitating nucleophilic substitution at the nitrogen atom. For example:

Alternative routes include reductive amination of morpholine with pentanal or coupling reactions using pentyl Grignard reagents. The choice of solvent (e.g., toluene or THF) and base (e.g., K₂CO₃) significantly impacts yield and purity . Industrial-scale production may employ continuous-flow systems to optimize reaction efficiency and minimize byproducts.

Industrial and Research Applications

Morpholine, 4-pentyl- serves as a versatile intermediate in organic synthesis and agrochemical development. Key applications include:

Pharmaceutical Intermediates

The compound’s amine group enables its use in synthesizing bioactive molecules. For instance, it acts as a precursor in creating fungicidal agents that inhibit ergosterol biosynthesis—a critical pathway in fungal cell membrane integrity. Modifications to the pentyl chain can enhance target specificity, as demonstrated in derivatives showing activity against Candida species .

Agrochemical Development

In agriculture, morpholine, 4-pentyl- derivatives function as leaf-applied fungicides. Their lipophilicity promotes cuticular penetration, enabling efficient delivery to pathogenic fungi. Field trials of related compounds report efficacy rates exceeding 80% against powdery mildew in crops.

Chemical Synthesis

The pentyl group’s electron-donating properties make this compound a valuable ligand in catalytic systems. For example, it facilitates palladium-catalyzed cross-coupling reactions, improving yields in aryl-aryl bond formations.

| Derivative | Target Pathway | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 4-Pentylmorpholine | CYP51A1 inhibition | 2.8 μM | |

| 2-Phenyl-3-methylmorpholine | MAO-B inhibition | 15 nM |

Comparative Analysis with Related Compounds

Morpholine derivatives exhibit structure-dependent variations in activity:

-

4-Phenylmorpholine (CAS 92-53-5): The phenyl group enhances aromatic interactions, improving binding to serotonin receptors but reducing solubility (3.46 g/L vs. <1 g/L for 4-pentyl-) .

-

4-[5-(3-Methylphenoxy)pentyl]morpholine: The phenoxy-pentyl chain extends half-life in vivo to 6.2 hours, compared to 1.8 hours for 4-pentylmorpholine, due to reduced hepatic clearance.

Future Research Directions

Emerging opportunities include:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pentyl chain’s length and branching to optimize antifungal potency.

-

Nanoparticle Delivery Systems: Encapsulation in lipid nanoparticles to enhance bioavailability for systemic applications.

-

Targeted Cancer Therapies: Conjugation with monoclonal antibodies for selective delivery to tumor microenvironments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume